molecular formula C12H16ClN B1281246 1-Benzyl-3-(chloromethyl)pyrrolidine CAS No. 51535-01-4

1-Benzyl-3-(chloromethyl)pyrrolidine

Cat. No.: B1281246
CAS No.: 51535-01-4
M. Wt: 209.71 g/mol
InChI Key: QWGYCLIMHHUXSL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(chloromethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C₁₂H₁₆ClN. It is a derivative of pyrrolidine, featuring a benzyl group and a chloromethyl group attached to the nitrogen and carbon atoms of the pyrrolidine ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 1-benzyl-3-(azidomethyl)pyrrolidine or 1-benzyl-3-(methoxymethyl)pyrrolidine can be formed.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: 1-methyl-3-(chloromethyl)pyrrolidine.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways involved in disease processes . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

    1-Benzylpyrrolidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)pyrrolidine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    1-Benzyl-3-(hydroxymethyl)pyrrolidine:

Uniqueness: 1-Benzyl-3-(chloromethyl)pyrrolidine is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research .

Properties

IUPAC Name

1-benzyl-3-(chloromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGYCLIMHHUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494361
Record name 1-Benzyl-3-(chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51535-01-4
Record name 1-Benzyl-3-(chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing solution of 15.3 g (0.08 mole) (3RS)-1-benzyl-3-hydroxymethyl pyrrolidine in 220 ml CHCl3 was slowly added a solution of 330 ml thionyl chloride in 60 ml CHCl3, and the reflux was continued for one hour. The mixture was evaporated and the residue was dissolved in water.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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